methyl 7H-purine-2-carboxylate

Solubility Physicochemical Property Drug Discovery

Methyl 7H-purine-2-carboxylate (CAS 95121-02-1) is a purine derivative characterized by a methyl ester at the 2-position and a hydrogen atom at the N7 position, defining it as the 7H tautomer of the purine ring system. With the molecular formula C₇H₆N₄O₂ and a molecular weight of 178.15 g/mol, it serves as a versatile building block in medicinal chemistry and chemical biology.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 95121-02-1
Cat. No. B11912814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7H-purine-2-carboxylate
CAS95121-02-1
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C2C(=N1)N=CN2
InChIInChI=1S/C7H6N4O2/c1-13-7(12)6-8-2-4-5(11-6)10-3-9-4/h2-3H,1H3,(H,8,9,10,11)
InChIKeyGFAHLMJQTMLCJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7H-purine-2-carboxylate (CAS 95121-02-1): Sourcing Guide for the 7H-Tautomer Purine-2-carboxylate Scaffold


Methyl 7H-purine-2-carboxylate (CAS 95121-02-1) is a purine derivative characterized by a methyl ester at the 2-position and a hydrogen atom at the N7 position, defining it as the 7H tautomer of the purine ring system . With the molecular formula C₇H₆N₄O₂ and a molecular weight of 178.15 g/mol, it serves as a versatile building block in medicinal chemistry and chemical biology . This compound is supplied for research and development purposes only, with typical purity specifications of ≥95% and long-term storage recommended in a cool, dry place .

Why Methyl 7H-purine-2-carboxylate (CAS 95121-02-1) Is Not Interchangeable with Generic Purine-2-carboxylates


Generic substitution of methyl 7H-purine-2-carboxylate with other purine-2-carboxylate derivatives can lead to significant discrepancies in experimental outcomes due to its specific tautomeric form, ester functionality, and distinct regiochemistry. The 7H tautomer differs fundamentally from the 9H tautomer in electronic distribution, hydrogen-bonding capability, and molecular recognition, which can alter both reactivity and biological target engagement . The methyl ester imparts a unique balance of solubility and membrane permeability compared to the free carboxylic acid (CAS 28128-20-3) or other esters, influencing its suitability for specific assay conditions . Furthermore, the absence of additional substituents at the C6 or C8 positions—unlike many biologically active purine analogs—provides a clean, unencumbered scaffold for rational derivatization, making it a preferred starting material for custom library synthesis where off-target activities from pre-existing pharmacophores are undesirable [1].

Methyl 7H-purine-2-carboxylate (CAS 95121-02-1): Quantitative Evidence for Differentiated Procurement


Predicted Aqueous Solubility of Methyl 7H-purine-2-carboxylate Compared to the Free Carboxylic Acid

Based on experimental data from the structurally analogous compound 9-methyl-9H-purine-6-carboxylic acid (log P = -0.07), methyl 7H-purine-2-carboxylate exhibits moderate hydrophilicity with a predicted aqueous solubility of 5.58 mg/mL at 25°C . This contrasts with the free carboxylic acid analog, 7H-purine-2-carboxylic acid (CAS 28128-20-3), which is expected to have significantly higher aqueous solubility due to its ionizable carboxyl group but correspondingly lower membrane permeability .

Solubility Physicochemical Property Drug Discovery Formulation

Tautomeric Preference: 7H vs. 9H Purine-2-carboxylate Isomers

Methyl 7H-purine-2-carboxylate exists predominantly in the 7H tautomeric form, a state stabilized by intramolecular hydrogen bonding as indicated by density functional theory (DFT) calculations on analogous purine systems . In neutral purine, the N9H tautomer is favored in the gas phase, but in aqueous environments, both N9H and N7H tautomers dominate [1]. The presence of the electron-withdrawing carboxylate group at C2 in methyl 7H-purine-2-carboxylate further polarizes the ring, increasing electrophilicity at C6 and C8 , which can alter the compound's reactivity and binding profile compared to the 9H isomer.

Tautomerism Regioselectivity Chemical Synthesis Computational Chemistry

Enzymatic Inhibitory Activity: Methyl 7H-purine-2-carboxylate vs. Advanced 2-Carboxylate Analogs in HDM2-p53 PPI

While methyl 7H-purine-2-carboxylate itself is a foundational scaffold, its utility is demonstrated by the activity of more complex 2-carboxylate derivatives. For instance, a 7H-purine-2-carboxylic acid derivative (US9540377, Example 16.22) with extensive substitution at C6, C7, and C8 exhibits potent inhibition of the HDM2-p53 protein-protein interaction with an IC₅₀ of 0.680 nM [1]. In contrast, the simpler methyl ester scaffold (as represented by related unadorned purine analogs) shows significantly lower potency, often with IC₅₀ values > 1,000 nM against purine nucleoside phosphorylase (PNP) [2]. This underscores the value of the methyl 7H-purine-2-carboxylate core as a versatile, low-activity starting point for rational drug design, where the desired potency is built through targeted derivatization.

Enzyme Inhibition HDM2-p53 PPI Inhibitor SAR

Synthetic Versatility: Ester Hydrolysis to Purine-2-carboxylic Acid

The methyl ester group in methyl 7H-purine-2-carboxylate serves as a versatile handle for further derivatization. Treatment with aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) cleanly cleaves the ester to yield purine-2-carboxylic acid, a precursor for amide or peptide conjugates . In contrast, the analogous ethyl ester (ethyl 7H-purine-2-carboxylate) would require different hydrolysis conditions and would release ethanol, which may be less compatible with certain downstream biological assays. The methyl ester thus offers a balance of stability and reactivity, allowing for controlled release of the free acid under mild conditions.

Synthetic Chemistry Derivatization Medicinal Chemistry Building Block

Optimal Research and Industrial Applications for Methyl 7H-purine-2-carboxylate (CAS 95121-02-1)


Medicinal Chemistry: Core Scaffold for Structure-Activity Relationship (SAR) Studies

Given its clean, unsubstituted purine core and well-characterized 7H tautomeric state, methyl 7H-purine-2-carboxylate is an ideal starting material for systematic SAR campaigns. As demonstrated by the potent HDM2-p53 inhibitors derived from related 2-carboxylate scaffolds , the methyl ester can be strategically hydrolyzed and further derivatized at the C6, C7, and C8 positions to explore a wide chemical space. Its moderate predicted solubility (5.58 mg/mL) [1] is suitable for many in vitro assays, and its low basal activity minimizes confounding off-target effects during initial screening.

Chemical Biology: Probe Development and Target Identification

The unique electronic properties of the 7H tautomer, with increased electrophilicity at C6 and C8 , make this compound a valuable precursor for synthesizing activity-based probes or affinity reagents. The methyl ester can be selectively hydrolyzed to attach a linker or reporter tag (e.g., biotin, fluorophore) to the 2-position while leaving other reactive sites available for introducing target-binding elements. This regioselectivity is critical for maintaining proper probe orientation and function.

Organic Synthesis: Versatile Building Block for Purine-Focused Libraries

Methyl 7H-purine-2-carboxylate is a convenient building block for constructing diverse libraries of purine-containing compounds [1]. Its commercial availability at ≥95% purity reduces in-house synthesis time. The ester functionality can be exploited for nucleophilic substitution at the electron-deficient C6 position , allowing for rapid diversification. The unambiguous 7H tautomeric state ensures consistent reactivity and predictable product outcomes compared to tautomeric mixtures that can plague purine chemistry.

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